4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid
Description
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 3-(trifluoromethyl)phenyl group and at the 2-position with a benzoic acid moiety. Its molecular formula is C₁₇H₁₀F₃NO₂S, with a molar mass of 349.15 g/mol.
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2S/c18-17(19,20)13-3-1-2-12(8-13)14-9-24-15(21-14)10-4-6-11(7-5-10)16(22)23/h1-9H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHSPAGSUKYSEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321430-15-3 | |
| Record name | 4-[4-[3-(Trifluoromethyl)phenyl]-2-thiazolyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321430-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring and subsequent functionalization. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form the thiazole ring, followed by coupling with a benzenecarboxylic acid derivative under suitable conditions . Industrial production methods often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions include various substituted derivatives and reduced forms of the compound.
Scientific Research Applications
4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the thiazole ring contributes to its biological activity. The compound can modulate various signaling pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group increases molecular weight by ~38 g/mol compared to the methoxy analog and significantly alters electronic properties.
- The electron-withdrawing nature of -CF₃ likely enhances metabolic stability and membrane permeability compared to the electron-donating -OCH₃ group .
Other Structural Analogs
Compounds like 3-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}[(thiophen-2-yl)methyl]amino)propanoate () and 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carbonyl () highlight diversity in thiazole and heterocyclic derivatives:
- The isopropyl group in the former may enhance steric bulk, affecting target selectivity.
Biological Activity
The compound 4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid is a member of the thiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C18H12F3NO2S
- Molecular Weight: 363.354 g/mol
- CAS Number: 321430-12-0
- Density: 1.3 g/cm³
- Boiling Point: 477.4 °C at 760 mmHg
Synthesis and Structural Analysis
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with trifluoromethyl phenyl groups. The structural characteristics contribute significantly to its biological activity, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and potentially increases bioactivity.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, a study reported that related thiazole compounds showed cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
The mechanisms through which these compounds exert their effects include:
- Microtubule Destabilization: Some derivatives have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .
- Signal Pathway Modulation: Thiazole compounds can modulate various signaling pathways involved in cell proliferation and survival, such as p53 and NF-κB pathways .
Case Studies
- Study on MDA-MB-231 Cells:
- HepG2 Cell Line Study:
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.43 | Microtubule destabilization |
| Compound B | HepG2 | 4.98 | Apoptosis induction via caspase activation |
| Compound C | LLC-PK1 | >20 | Non-selective |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
